molecular formula C15H23NO2 B2521737 3-[(Diisopropylamino)methyl]-4-methoxybenzaldehyde CAS No. 881040-95-5

3-[(Diisopropylamino)methyl]-4-methoxybenzaldehyde

Cat. No. B2521737
CAS RN: 881040-95-5
M. Wt: 249.354
InChI Key: JEZNZSCGDOUWQM-UHFFFAOYSA-N
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Description

The compound "3-[(Diisopropylamino)methyl]-4-methoxybenzaldehyde" is not directly studied in the provided papers. However, the papers do provide insights into similar compounds which can help infer some properties and behaviors of the compound . For instance, studies on 4-hexyloxy-3-methoxybenzaldehyde and 3-methoxybenzaldehyde derivatives offer valuable information on the methoxybenzaldehyde group's characteristics, which is a part of the compound of interest.

Synthesis Analysis

The synthesis of related compounds such as [3-13C]-2,3-dihydroxy-4-methoxybenzaldehyde and 3-methoxy-2-hydroxybenzaldehyde derivatives involves multiple steps, including formylation, cyclisation, and aromatisation processes. These methods could potentially be adapted for the synthesis of "3-[(Diisopropylamino)methyl]-4-methoxybenzaldehyde" by introducing the appropriate diisopropylamino group at the right stage of the synthesis.

Molecular Structure Analysis

The molecular structure of compounds similar to "3-[(Diisopropylamino)methyl]-4-methoxybenzaldehyde" has been analyzed using density functional theory (DFT) . These studies provide detailed information on optimized geometry, vibrational frequencies, and molecular electrostatic potential, which are crucial for understanding the behavior of the compound under study.

Chemical Reactions Analysis

Reactions involving methoxybenzaldehyde derivatives can be complex. For example, the methoxide ion mediated reactions of methyl azidoacetate with cyanobenzaldehydes lead to different products depending on the position of the cyano group . This suggests that the reactivity of "3-[(Diisopropylamino)methyl]-4-methoxybenzaldehyde" could also be influenced by the position of substituents and the reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of methoxybenzaldehyde derivatives have been extensively studied . These studies include spectroscopic analysis (NMR, UV-vis), HOMO-LUMO analysis, and thermodynamic parameters. Such analyses are essential for predicting the reactivity and stability of "3-[(Diisopropylamino)methyl]-4-methoxybenzaldehyde".

Scientific Research Applications

Synthesis and Chemical Intermediates

The synthesis of vanillin and similar aromatic aldehydes is a significant area of research. Vanillin (4-hydroxy-3-methoxybenzaldehyde) is widely used in the food, perfumery, and pharmaceutical industries. Research has focused on developing efficient, environmentally friendly synthesis methods for these compounds, highlighting their importance as chemical intermediates (Tan Ju & Liao Xin, 2003).

Antioxidant Evaluation and Biological Properties

Isoxazolone derivatives, synthesized from reactions involving aromatic aldehydes, show significant biological and medicinal properties, including antioxidant activities. These compounds serve as intermediates for synthesizing various heterocycles, underlining the utility of aromatic aldehydes in pharmaceutical research (Rima Laroum et al., 2019).

Catalytic Oxidation and Environmental Applications

The catalytic oxidation of lignins into aromatic aldehydes like vanillin and syringaldehyde is a crucial process in biomass conversion and valorization. This research explores the optimization of catalytic processes for transforming lignin, a renewable resource, into valuable chemicals, highlighting the role of aromatic aldehydes in sustainable chemistry (V. Tarabanko & N. Tarabanko, 2017).

Food Flavoring and Quality Control

Branched aldehydes, including those derived from or related to 3-[(Diisopropylamino)methyl]-4-methoxybenzaldehyde, are important in food flavoring. The production and degradation of these compounds from amino acids and their role in food quality and flavor enhancement have been extensively reviewed, emphasizing their importance in the food industry (B. Smit, W. Engels, & G. Smit, 2009).

Advanced Oxidation Processes

Research into advanced oxidation processes (AOPs) for degrading environmental pollutants includes studies on the efficiency of different AOPs in breaking down complex organic molecules into less harmful by-products. This research highlights the importance of understanding chemical reactivity and degradation pathways in environmental remediation efforts (Mohammad Qutob et al., 2022).

Mechanism of Action

Target of Action

The primary target of 3-[(Diisopropylamino)methyl]-4-methoxybenzaldehyde is the 5-HT 1A receptor . This receptor is a subtype of the 5-HT receptor that binds the endogenous neurotransmitter serotonin, also known as 5-hydroxytryptamine .

Mode of Action

3-[(Diisopropylamino)methyl]-4-methoxybenzaldehyde interacts with its target, the 5-HT 1A receptor, as an agonist . This means it binds to the receptor and activates it to produce a biological response . The activation of the 5-HT 1A receptor is thought to result in the hallucinogenic and entheogenic effects of 3-[(Diisopropylamino)methyl]-4-methoxybenzaldehyde .

Biochemical Pathways

The activation of the 5-HT 1A receptor by 3-[(Diisopropylamino)methyl]-4-methoxybenzaldehyde may also involve additional mechanisms of action such as monoamine oxidase inhibition (MAOI) . Monoamine oxidase is an enzyme that breaks down monoamine neurotransmitters, and its inhibition can increase the levels of these neurotransmitters in the brain .

Pharmacokinetics

These properties can significantly impact the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The activation of the 5-HT 1A receptor by 3-[(Diisopropylamino)methyl]-4-methoxybenzaldehyde can lead to various molecular and cellular effects. For instance, it has been found to be neurotoxic in rats . In humans, excessive doses have caused clinical intoxication, characterized by nausea, vomiting, agitation, hypotension, mydriasis, tachycardia, and hallucinations .

properties

IUPAC Name

3-[[di(propan-2-yl)amino]methyl]-4-methoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2/c1-11(2)16(12(3)4)9-14-8-13(10-17)6-7-15(14)18-5/h6-8,10-12H,9H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEZNZSCGDOUWQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=C(C=CC(=C1)C=O)OC)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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